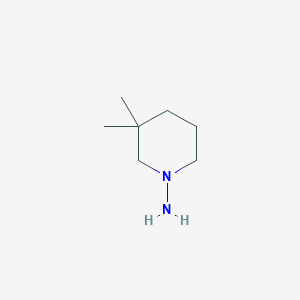

3,3-Dimethylpiperidin-1-amine

Description

3,3-Dimethylpiperidin-1-amine is a piperidine derivative characterized by a six-membered nitrogen-containing ring with two methyl groups at the 3-position. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and material science due to their versatility in synthesis and biological activity . The dimethyl substitution at the 3-position likely enhances lipophilicity and steric hindrance, influencing reactivity and binding interactions .

Properties

IUPAC Name |

3,3-dimethylpiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2)4-3-5-9(8)6-7/h3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBZQNCZFLXHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylpiperidin-1-amine can be achieved through several methods. One common approach involves the hydrogenation of 3,3-dimethylpyridine, followed by amination. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpiperidin-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted piperidines depending on the electrophile used.

Scientific Research Applications

3,3-Dimethylpiperidin-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethylpiperidin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. It may also modulate signaling pathways by binding to receptors and altering their activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations:

- Lipophilicity: The 3,3-dimethyl substitution in 2-(3,3-dimethylpiperidin-1-yl)ethan-1-amine increases hydrophobicity compared to non-methylated analogs like 3-(aminomethyl)-1-methylpiperidine .

- Fluorinated Derivatives : Compounds like N-(1,1-difluoro-4-methyl-1-(3-(trifluoromethyl)phenyl)pentan-2-yl)piperidin-1-amine exhibit enhanced metabolic stability and bioavailability due to fluorine substituents, a feature absent in 3,3-dimethylpiperidin-1-amine .

- Salt Forms : Hydrochloride salts (e.g., (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride ) improve aqueous solubility, critical for drug formulation .

Biological Activity

3,3-Dimethylpiperidin-1-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, applications in research, and relevant case studies, supported by data tables and findings from various studies.

Chemical Structure and Properties

This compound is characterized by the presence of two methyl groups attached to the piperidine ring. This structural feature influences its steric and electronic properties, affecting its interactions with biological targets.

The biological activity of this compound primarily involves its role as an enzyme modulator . It can act as an inhibitor or activator of various enzymatic reactions depending on its structure and the specific target. The compound is known to interact with several receptors, notably in the opioid receptor family, which is crucial for pain modulation and therapeutic effects.

Enzymatic Interactions

Research indicates that this compound can modulate signaling pathways by binding to receptors and altering their activity. It has been shown to exhibit antagonistic properties against opioid receptors, particularly the κ-opioid receptor, which is involved in pain relief mechanisms. A study highlighted that analogues of this compound displayed subnanomolar affinity for κ-opioid receptors, suggesting potential therapeutic applications in pain management .

Pharmacological Applications

The compound has been explored for various pharmacological applications:

- Pain Management: Its antagonistic action on opioid receptors suggests it may be useful in developing new analgesics.

- Neurological Disorders: Initial studies indicate potential efficacy in treating conditions such as anxiety and depression by modulating neurotransmitter systems .

- Cancer Research: Some derivatives have shown promise in inhibiting cancer cell proliferation through specific enzymatic pathways.

Opioid Receptor Antagonism

A notable study synthesized several analogues of this compound to evaluate their efficacy as opioid receptor antagonists. The results demonstrated that certain analogues exhibited enhanced binding affinity and selectivity for the κ-opioid receptor compared to traditional opioids .

| Compound | K_e (nM) | Receptor Type |

|---|---|---|

| JDTic | 0.037 | κ-opioid |

| 8a | 0.045 | κ-opioid |

| 8b | 0.050 | κ-opioid |

Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound derivatives against ischemic injury in neuronal cells. The findings indicated that these compounds could significantly reduce apoptosis and enhance neuronal viability under ischemic conditions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other piperidine derivatives:

| Compound | Structure Variation | Biological Activity |

|---|---|---|

| Piperidine | No methyl groups | Baseline activity |

| 3,5-Dimethylpiperidin-1-amine | Methyl groups at different positions | Varies based on substitution |

| N-Methylpiperidine | Single methyl group | Different receptor interactions |

Q & A

Basic: What are the optimal synthetic routes for 3,3-Dimethylpiperidin-1-amine, and how can reaction conditions be optimized for high yield?

Answer:

The synthesis typically involves multi-step organic reactions, starting with piperidine ring formation followed by methylation at the 3-position. Key steps include:

- Methylation: Use of methyl iodide or dimethyl sulfate under controlled pH and temperature to ensure regioselectivity.

- Catalysis: Chiral catalysts (e.g., Rhodium complexes) may enhance stereochemical control if enantiomerically pure products are required .

- Purification: Column chromatography or recrystallization in polar solvents (e.g., ethanol) to isolate the amine.

Analytical techniques like NMR and mass spectrometry are critical for confirming structural integrity .

Basic: How can researchers characterize the purity and structural conformation of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and methyl group positions, with shifts around δ 1.2–1.4 ppm indicative of dimethyl substitution .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (CHN, exact mass 128.13 g/mol) and fragmentation patterns.

- X-ray Crystallography: Resolves 3D conformation, particularly for chiral derivatives .

Advanced: How does stereochemistry influence the biological activity of this compound derivatives?

Answer:

Enantiomeric forms (e.g., (R,R) vs. (S,S)) exhibit distinct binding affinities to biological targets like GPCRs or ion channels. Methodologies include:

- Chiral Synthesis: Asymmetric hydrogenation or enzymatic resolution to produce enantiopure compounds .

- Pharmacological Assays: Comparative testing of enantiomers in vitro (e.g., receptor binding assays) and in vivo (e.g., CNS activity models) .

For example, trans-1,3-dimethyl derivatives show enhanced selectivity for dopamine receptors compared to cis isomers .

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound analogs?

Answer:

Contradictions often arise from variations in experimental design. Mitigation strategies include:

- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 for receptor studies) and assay conditions (e.g., pH 7.4, 37°C) .

- Meta-Analysis: Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify outliers .

- Dose-Response Curves: Validate EC/IC values across multiple concentrations to confirm potency trends .

Advanced: What computational methods are effective for predicting the biological targets of this compound?

Answer:

- Molecular Docking: Tools like AutoDock Vina simulate interactions with target proteins (e.g., serotonin receptors) using crystal structures from the PDB .

- QSAR Models: Quantitative Structure-Activity Relationship (QSAR) algorithms correlate substituent effects (e.g., logP, polar surface area) with activity data .

- Machine Learning: Train models on datasets like ChEMBL to predict ADMET properties or off-target effects .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- pH Stability: The compound remains stable in neutral to slightly alkaline conditions (pH 7–9) but degrades in acidic environments due to protonation of the amine group .

- Thermal Stability: Decomposition occurs above 150°C; storage at –20°C in inert atmospheres (N) is recommended .

- Salt Formation: Hydrochloride salts improve solubility and stability for long-term storage .

Advanced: How can researchers design this compound analogs with improved selectivity for neurological targets?

Answer:

- Bioisosteric Replacement: Substitute the methyl groups with fluorinated or cyclopropyl moieties to modulate lipophilicity and blood-brain barrier penetration .

- Fragment-Based Drug Design: Screen fragment libraries to identify substituents that enhance binding to specific receptor subtypes (e.g., σ-1 vs. σ-2) .

- In Vivo PET Imaging: Use radiolabeled analogs (e.g., C-methyl derivatives) to map target engagement in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.